[1-(3-aminophenyl)cyclopropyl]methanol, also known as APCPM, is a cyclopropyl-containing compound characterized by its unique molecular structure, which includes an amino group and a hydroxyl group. Its molecular formula is CHNO, and it has a molecular weight of 161.20 g/mol. The compound appears as a white crystalline solid with a melting point of 170-175 °C and a boiling point of 362-363 °C. It is soluble in organic solvents such as methanol, ethanol, and dimethylformamide but is insoluble in water .
The presence of the cyclopropyl ring contributes to the compound's distinctive three-dimensional conformation, which influences its chemical reactivity and biological activity. This structural feature makes [1-(3-aminophenyl)cyclopropyl]methanol a subject of interest in various fields of research, including medicinal chemistry and pharmacology.
These reactions highlight the versatility of [1-(3-aminophenyl)cyclopropyl]methanol as a synthetic intermediate for more complex organic molecules.
Research indicates that [1-(3-aminophenyl)cyclopropyl]methanol exhibits significant biological activities:
The synthesis of [1-(3-aminophenyl)cyclopropyl]methanol typically involves several steps:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.
[1-(3-aminophenyl)cyclopropyl]methanol has several applications:
Interaction studies involving [1-(3-aminophenyl)cyclopropyl]methanol focus on its binding affinity with various biological targets:
These studies are critical for understanding the therapeutic potential and safety profile of [1-(3-aminophenyl)cyclopropyl]methanol.
Several compounds share structural similarities with [1-(3-aminophenyl)cyclopropyl]methanol. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
(cis-3-Aminocyclobutyl)methanol hydrochloride | 142733-65-1 | 0.68 |
(trans-4-Aminocyclohexyl)methanol hydrochloride | 1504-49-0 | 0.68 |
1-Methylcyclopropanamine hydrochloride | 88887-87-0 | 0.67 |
(S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | 0.65 |
(R)-2-Aminohexan-1-ol hydrochloride | 158741-04-9 | 0.74 |
What sets [1-(3-aminophenyl)cyclopropyl]methanol apart from these similar compounds is its specific combination of an amino group and a cyclopropyl structure that confers unique biological activities, particularly its promising anticancer properties and antimicrobial effects. This distinctiveness makes it a valuable subject for further research in medicinal chemistry.